1,3-Diphenyl-1H-pyrazol-4-ol
Overview
Description
1,3-Diphenyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of phenyl groups at positions 1 and 3, along with a hydroxyl group at position 4, makes this compound a unique and interesting compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the condensation of phenylhydrazine with acetophenone derivatives, followed by cyclization and oxidation steps. For example, phenylhydrazine reacts with acetophenone in the presence of an acid catalyst to form a hydrazone intermediate. This intermediate undergoes cyclization to form the pyrazole ring, followed by oxidation to introduce the hydroxyl group at position 4.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 1,3-Diphenyl-1H-pyrazol-4-one.
Reduction: Formation of 1,3-Diphenyl-1H-pyrazol-4-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Diphenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its inhibitory effect. Additionally, the phenyl groups may contribute to hydrophobic interactions, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
1,3-Diphenyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazole: Lacks the hydroxyl group at position 4, which may affect its reactivity and biological activity.
1-Phenyl-3-methyl-1H-pyrazol-4-ol: Contains a methyl group instead of a phenyl group at position 3, leading to different chemical and biological properties.
1,3-Diphenyl-1H-pyrazol-5-ol: The hydroxyl group is at position 5 instead of position 4, which may influence its chemical behavior and interactions with biological targets.
The presence of the hydroxyl group at position 4 in this compound makes it unique and may enhance its potential for specific applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
1,3-diphenylpyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14-11-17(13-9-5-2-6-10-13)16-15(14)12-7-3-1-4-8-12/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORMTFRAWCPMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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